molecular formula C21H26N6O2S B2980986 3-(4-((4-(tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine CAS No. 1019103-81-1

3-(4-((4-(tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine

Número de catálogo: B2980986
Número CAS: 1019103-81-1
Peso molecular: 426.54
Clave InChI: ZNLUXZRUBBMZGR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(4-((4-(tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine is a useful research compound. Its molecular formula is C21H26N6O2S and its molecular weight is 426.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3-(4-((4-(tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine, designated by its CAS number 1019104-22-3, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C22H28N6O2S
  • Molecular Weight : 440.6 g/mol
  • Structure : The compound features a pyridazine core substituted with a piperazine and a pyrazole moiety, along with a tert-butyl phenyl sulfonyl group.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of appropriate piperazine derivatives with sulfonyl chlorides and pyrazole intermediates. Variations in substituents can lead to derivatives with distinct biological profiles. For instance, the introduction of different alkyl or aryl groups on the piperazine ring can significantly affect the compound's pharmacological properties.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of various pyrazole derivatives, including our compound of interest. While specific data on this compound is limited, related compounds have shown promising results:

  • Antitubercular Activity : Compounds structurally similar to this pyridazine derivative have demonstrated significant activity against Mycobacterium tuberculosis. For example, certain derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM and IC90 values between 3.73 to 40.32 μM against Mycobacterium tuberculosis H37Ra .

Cytotoxicity Studies

In vitro cytotoxicity assessments are crucial for determining the safety profile of new compounds. Preliminary results indicate that many derivatives of this class exhibit low toxicity against human cell lines such as HEK-293, suggesting a favorable therapeutic index .

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of these compounds. Key findings include:

  • The presence of the sulfonamide group enhances water solubility and bioavailability.
  • The piperazine moiety is often linked to improved receptor binding affinity.
  • Substituents on the pyrazole ring can modulate selectivity towards specific biological targets.

Case Study 1: Antitubercular Activity

A study focused on a series of substituted piperazines revealed that modifications at the 6-position of the pyridazine ring significantly influenced antitubercular potency. Compounds with electron-donating groups showed enhanced activity compared to their electron-withdrawing counterparts .

Case Study 2: Antimicrobial Efficacy

Another study highlighted the effectiveness of similar pyrazole-containing compounds against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These compounds displayed minimum inhibitory concentrations (MICs) in the range of 1.9–125 μg/mL, indicating potential as broad-spectrum antimicrobial agents .

Propiedades

IUPAC Name

3-[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]-6-pyrazol-1-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O2S/c1-21(2,3)17-5-7-18(8-6-17)30(28,29)26-15-13-25(14-16-26)19-9-10-20(24-23-19)27-12-4-11-22-27/h4-12H,13-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLUXZRUBBMZGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.